[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
8-Bromoguanosine triphosphate is a derivative of guanosine triphosphate, where a bromine atom replaces the hydrogen atom at the eighth position of the guanine base. This modification results in a compound with unique properties that make it valuable in various scientific research applications, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoguanosine triphosphate typically involves a two-step process. The first step is the bromination of guanosine to form 8-bromoguanosine. This is achieved by reacting guanosine with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent. The second step involves the phosphorylation of 8-bromoguanosine to form 8-bromoguanosine triphosphate. This can be done using phosphorylating agents like phosphorus oxychloride or a mixture of phosphorus pentoxide and pyrophosphoric acid .
Industrial Production Methods: Industrial production of 8-bromoguanosine triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is typically purified using chromatographic techniques to ensure high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoguanosine triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the eighth position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The triphosphate group can be hydrolyzed to form 8-bromoguanosine diphosphate and 8-bromoguanosine monophosphate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and hydroxyl groups. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products:
Substitution Reactions: Various substituted derivatives of 8-bromoguanosine triphosphate.
Hydrolysis: 8-Bromoguanosine diphosphate and 8-bromoguanosine monophosphate.
Scientific Research Applications
8-Bromoguanosine triphosphate has numerous applications in scientific research:
Biochemistry: It is used as a substrate analog in studies of guanosine triphosphate-binding proteins and enzymes.
Molecular Biology: The compound is used in nucleic acid research, particularly in the study of RNA synthesis and modification.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
8-Bromoguanosine triphosphate exerts its effects by mimicking the natural substrate guanosine triphosphate. It binds to guanosine triphosphate-binding proteins and enzymes, inhibiting their activity. The bromine substitution at the eighth position alters the binding affinity and specificity, making it a valuable tool for studying the molecular mechanisms of these proteins . The compound can inhibit the polymerization and guanosine triphosphatease activity of bacterial proteins like FtsZ, without affecting their eukaryotic homologs .
Comparison with Similar Compounds
- 8-Azaguanosine triphosphate
- 8-Methylguanosine triphosphate
- 8-Thioguanosine triphosphate
Comparison: 8-Bromoguanosine triphosphate is unique due to the presence of the bromine atom, which significantly alters its chemical and biological properties compared to other 8-substituted guanosine triphosphate analogs. This substitution enhances its ability to inhibit specific guanosine triphosphate-binding proteins and enzymes, making it a valuable tool in biochemical and molecular biology research .
Properties
IUPAC Name |
[[5-(2-amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN5O14P3/c11-16-8(19)4-7(14-10(16)12)15(2-13-4)9-6(18)5(17)3(28-9)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5-6,9,17-18H,1H2,(H2,12,14)(H,23,24)(H,25,26)(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGZIRXCAZYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN5O14P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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